ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C24H23NO4S . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a biphenyl group, a thiophene ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. One common method includes the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H23NO4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-phenylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO4S/c1-2-28-24(27)22-19-9-6-10-20(19)30-23(22)25-21(26)15-29-18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,25,26) |
InChI Key |
PULGTCGRFOAQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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